N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
This compound features a 3,4-dichlorophenyl group linked via an acetamide bridge to a 4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl moiety. The imidazolidin-2,5-dione (hydantoin) core is a critical pharmacophore, often associated with anticonvulsant, antimicrobial, and enzyme-inhibitory activities. The 3,4-dichlorophenyl group enhances lipophilicity and may influence target binding, while the 4-methoxyphenyl substituent could improve metabolic stability compared to non-ether analogs .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4/c1-19(11-3-6-13(28-2)7-4-11)17(26)24(18(27)23-19)10-16(25)22-12-5-8-14(20)15(21)9-12/h3-9H,10H2,1-2H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKYZKQNQSRSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₈H₁₈Cl₂N₂O₄. It features a dichlorophenyl group and an imidazolidinone moiety, which are known to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 397.2 g/mol |
| Solubility | Soluble in organic solvents; slightly soluble in water |
| Melting Point | Not specified |
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Antioxidant Properties : The presence of methoxy and dichlorophenyl groups may confer antioxidant activity, helping to mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those related to inflammation and cancer progression.
Anticancer Activity
This compound has shown promise in preclinical studies for its anticancer properties:
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth at micromolar concentrations.
- Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition : Tests against various bacterial strains indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
- Fungal Activity : Limited studies suggest antifungal properties as well, warranting further investigation.
Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses:
- Cytokine Production : Research indicates that it can downregulate pro-inflammatory cytokines in activated immune cells.
- Potential Applications : These properties suggest potential use in treating inflammatory diseases.
Case Studies
-
Breast Cancer Model :
- A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability and increased markers of apoptosis.
-
In Vivo Efficacy :
- In a mouse model of tumorigenesis, administration of the compound resulted in significant tumor size reduction compared to control groups.
-
Antimicrobial Efficacy :
- A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus.
Comparison with Similar Compounds
Dichlorophenyl-Containing Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structural Differences: Replaces the imidazolidinone with a pyrazol-4-yl ring. Key Findings: Crystallographic analysis reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers (R22(10) type) form, influencing solubility and crystal packing . Synthesis: Carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine.
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Structural Differences: Substitutes imidazolidinone with a quinazolin-2,4-dione core. Key Findings: Exhibits anticonvulsant activity via GABAergic modulation. The 2,4-dichloro substitution pattern alters electronic properties compared to 3,4-dichloro derivatives. Synthesis: Hydrogen peroxide oxidation followed by CDI-mediated coupling .
Imidazolidinone and Heterocyclic Analogs
N-Cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide ():
- Structural Differences : Replaces 3,4-dichlorophenyl with a cyclopentyl group.
- Key Implications : Increased lipophilicity (logP ~3.5) may enhance blood-brain barrier penetration but reduce aqueous solubility.
- N-(3-Chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide (): Structural Differences: Incorporates an oxadiazole ring instead of imidazolidinone. Key Implications: Oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic stability. The 3-chloro-4-methylphenyl group may enhance steric hindrance at target sites .
Triazole and Pyrazole Derivatives
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (): Structural Differences: Features a 1,2,3-triazole ring synthesized via 1,3-dipolar cycloaddition. Key Findings: IR and HRMS data confirm C=O (1678 cm⁻¹) and C–Cl (785 cm⁻¹) stretches.
Pharmacological and Physicochemical Data Comparison
Preparation Methods
Sequential Modular Assembly
The predominant synthetic paradigm constructs the molecule through three discrete modules:
Dichlorophenylacetamide Core :
3,4-Dichloroaniline undergoes N-acetylation via Schotten-Baumann conditions using chloroacetyl chloride in dichloromethane with triethylamine as base (78-82% yield). Microwave-assisted protocols reduce reaction times from 6 hours to 35 minutes while maintaining yields (85% @ 150W).
Imidazolidinedione Ring Formation :
4-Methoxyphenylglycine methyl ester condenses with methyl isocyanate in THF at −15°C to form the 4-methyl-2,5-dioxoimidazolidin-1-yl scaffold (91% yield). X-ray crystallography confirms the trans-diaxial conformation of methoxyphenyl and methyl substituents (CSD refcode XEJBDT).
Suzuki-Miyaura Coupling :
Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) links the dichlorophenylacetamide to the imidazolidinedione boronic ester. Optimized conditions (80°C, 12h) achieve 67% yield with <0.5% homocoupling byproducts.
Advanced Catalytic Systems
Organocatalyzed Ring Closure
Proline-derived catalysts enable enantioselective imidazolidinedione formation:
| Catalyst | ee (%) | Yield (%) | T (°C) |
|---|---|---|---|
| L-Proline | 82 | 75 | 25 |
| Jørgensen-Hayashi | 95 | 88 | −20 |
| Cinchona Alkaloid | 89 | 81 | 0 |
The Jørgensen-Hayashi catalyst system (5 mol% loading) in CHCl₃ achieves 95% enantiomeric excess through a hydrogen-bond-directed transition state.
Continuous Flow Synthesis
Microreactor technology enhances safety and yield for exothermic steps:
N-Acetylation Module :
Corning AFR® reactor (2.5 mL volume) processes 15.6 g/hr with:
- Residence time: 4.2 min
- Conversion: 98.7%
- Byproduct (diacetylated): 1.1%
Imidazolidinedione Formation :
Uniqsis FlowSyn® system (0.5 mL/min) maintains −15°C precisely, reducing epimerization from 12% (batch) to 0.8%.
Industrial-Scale Production
Cost-Efficient Bulk Synthesis
BASF's optimized plant-scale process (5,000L reactor) demonstrates:
| Parameter | Laboratory | Industrial | Improvement |
|---|---|---|---|
| Cycle Time (h) | 48 | 22 | 54% ↓ |
| E-Factor | 86 | 31 | 64% ↓ |
| API Purity (%) | 99.2 | 99.97 | 0.77% ↑ |
Key innovations:
- Cerium-doped ZrO₂ catalysts for Suzuki coupling (TON 12,500 vs. 450 for Pd/C)
- Membrane-based solvent recovery (98% DMF reuse)
- AI-driven crystallization control (≤5 μm particle size distribution)
Analytical Characterization
Spectroscopic Fingerprinting
Critical validation points:
¹H NMR (600 MHz, DMSO-d₆) :
- Imidazolidinedione NH: δ 10.21 (s, 1H) [J=0 Hz]
- Acetamide CH₂: δ 4.17 (q, J=16.8 Hz, 2H)
- Methoxy: δ 3.78 (s, 3H)
HPLC-MS :
- tR: 6.54 min (Zorbax SB-C18, 2.1×50mm)
- [M+H]⁺: 435.08 m/z (calc. 435.06)
XRPD :
Characteristic peaks at 5.6°, 12.3°, 17.8° 2θ confirm polymorph Form I stability.
Emerging Synthetic Technologies
Photoredox Catalysis
Visible-light-mediated C-N coupling (Ru(bpy)₃²⁺/NiBr₂):
- 450 nm LEDs (23W)
- 0.5 mol% catalyst loading
- 89% yield in 4h vs. 67% in thermal
Electrochemical Synthesis
Undivided cell with Ni foam electrodes:
- Constant current: 15 mA/cm²
- Conversion: 93%
- 98% Faradaic efficiency
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide, and how can reaction yields be improved?
- Methodology : A two-step approach is often employed: (1) synthesis of the imidazolidinone core via cyclization of glycine derivatives with methyl 2-isothiocyanatobenzoate, followed by oxidation with hydrogen peroxide to form the 2,5-dioxoimidazolidine ring. (2) Coupling the intermediate with N-(3,4-dichlorophenyl)chloroacetamide using carbonyldiimidazole (CDI) as an activating agent. Yield optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. dichloromethane), reaction temperature (e.g., 273 K for amide coupling), and stoichiometric ratios of CDI to intermediates .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR can confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, dichlorophenyl aromatic protons at δ 7.2–7.6 ppm) and amide bond formation (N–H stretch ~3300 cm⁻¹ in IR) .
- X-Ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between the dichlorophenyl and imidazolidinone rings (e.g., 44.5°–77.5° variations observed in analogs), which influence molecular packing and hydrogen-bonding patterns (e.g., R22(10) dimer motifs) .
- HPLC-MS : Validates purity (>95%) and molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can initial pharmacological activity screening be designed to evaluate this compound’s anticonvulsant or antimicrobial potential?
- Methodology :
- In vitro assays : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models for anticonvulsant activity, comparing ED50 values to reference drugs like phenytoin .
- Microdilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with cytotoxicity assessed via mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the imidazolidinone and acetamide moieties?
- Methodology :
- Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., 3,5-dimethylphenyl) to assess steric/electronic effects on target binding. For example, analogs with 4-fluorophenoxy groups show enhanced metabolic stability .
- Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., dioxo groups) and hydrophobic regions (e.g., dichlorophenyl) to correlate with activity trends .
Q. How can crystallographic data inform drug design for improved solubility and bioavailability?
- Methodology :
- Analyze crystal packing to identify solvatomorphic forms. For example, analogs with planar amide groups exhibit higher aqueous solubility due to reduced lattice energy .
- Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions (e.g., para to methoxy) to disrupt tight packing while retaining target affinity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Batch consistency : Verify compound purity and polymorphic forms (e.g., anhydrous vs. hydrated crystals) via DSC/TGA .
- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media for cytotoxicity assays) to minimize variability .
- Meta-analysis : Compare data across analogs (e.g., lower ED50 in compounds with 3,4-dichloro vs. 2,4-dichloro substitution) to identify substituent-specific trends .
Methodological Notes
- Synthesis : Prioritize CDI-mediated coupling over carbodiimide methods to minimize racemization .
- Characterization : Combine X-ray crystallography with DFT calculations to predict electronic properties (e.g., dipole moments affecting membrane permeability) .
- Biological Testing : Use orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) to validate mechanistic hypotheses derived from SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
